6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with a methyl substituent at position 6 and a lactam ring (2(3H)-one). This scaffold is a derivative of 7-azaindole, a bioisostere of indole and purine systems, and is significant in medicinal chemistry for designing kinase inhibitors, anticancer agents, and central nervous system modulators . Its structural versatility allows for modifications at various positions, enabling tailored pharmacological activity.
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-6-4-7(11)10-8(6)9-5/h2-3H,4H2,1H3,(H,9,10,11) |
InChI Key |
VXKBUEUAOJFILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CC(=O)N2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction may produce a dihydropyridine compound .
Scientific Research Applications
Cancer Research
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated for its anti-cancer properties. Studies indicate that derivatives of this compound act as potent inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and progression. For example, certain derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer cells .
Key Findings:
- FGFR Inhibition : Compounds derived from this compound have shown promising results as FGFR inhibitors, with low IC50 values indicating high potency against cancer cell proliferation .
- Mechanistic Insights : Structural analyses reveal that these compounds can form crucial hydrogen bonds within the FGFR kinase domain, enhancing their inhibitory efficacy .
Neurological Disorders
Research has also explored the potential of this compound in treating neurological disorders. Compounds based on this structure have been tested for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .
Case Study:
- A study demonstrated that specific derivatives improved cognitive functions in animal models by enhancing synaptic plasticity through modulation of glutamate receptors .
Agrochemical Applications
Beyond medicinal uses, this compound derivatives are being explored in agrochemical applications. Their structural characteristics allow them to function as effective agents against pests and diseases in crops. The development of such compounds aims to provide environmentally friendly alternatives to conventional pesticides .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
Biological Activity
6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique fused bicyclic structure comprising a pyridine and pyrrole ring, which contributes to its diverse biological properties.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to improved activity against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The compound's effectiveness is often assessed by determining the IC₅₀ values, with lower values indicating higher potency .
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.035 |
| MDA-MB-231 | 0.021 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various cellular processes including proliferation and survival . The compound's interaction with these molecular targets suggests its potential application in treating diseases associated with aberrant kinase activity.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives. One study highlighted that introducing hydroxyl groups at specific positions significantly enhanced antiproliferative activity across different cancer cell lines . Another investigation demonstrated that certain substitutions could lead to selective inhibition of kinases relevant to cancer progression .
Notable Research Findings:
- Antiproliferative Studies : A series of pyrrolo derivatives were synthesized and tested for their antiproliferative effects, revealing promising activity against multiple cancer types.
- Kinase Inhibition : The compound has shown potential as an inhibitor of SGK-1 kinase, providing insights into its therapeutic applications in oncology .
- Fragment-Based Discovery : Research utilizing fragment-based drug design has identified new derivatives with improved selectivity and potency against focal adhesion kinase (FAK), indicating a broader therapeutic potential for related compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and functional group modifications. For example, methylation using NaH and MeI in THF (0°C to room temperature) is critical for introducing the methyl group . Nitration with HNO3 at controlled temperatures (0°C to rt) followed by reduction steps (H₂/THF) can yield intermediates for further functionalization . Palladium-catalyzed cross-couplings (e.g., Suzuki reactions with 3,4-dimethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O at 105°C) enable aryl substitutions . Multi-step sequences require rigorous purity checks via ¹H NMR (e.g., δ 2.33 ppm for methyl protons) and ESI-MS (m/z 309.9 [M+H]⁺) .
Q. What analytical techniques are most effective for characterizing this compound and verifying structural integrity?
- Methodological Answer : ¹H NMR (300 MHz, DMSO-d₆) resolves aromatic protons (δ 7.14–8.20 ppm) and methyl groups (δ 2.33 ppm) . ESI-MS confirms molecular weight (e.g., m/z 309.9) , while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . HPLC with UV detection (≥95% purity) and thermal analysis (DSC/TGA) assess stability, particularly for hydrates .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of 6-Methyl-pyrrolopyridinone derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) predict reaction pathways and transition states, guiding substituent placement for desired electronic effects . ICReDD’s reaction path search algorithms combine computational predictions with experimental validation, reducing optimization time by 40% compared to trial-and-error . For example, computational screening identified optimal Pd catalyst loading (1.5 mol%) and solvent (dioxane/water 4:1) for cross-couplings, validated experimentally with >85% yield .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of 6-Methyl-pyrrolopyridinone analogs?
- Methodological Answer : Conflicting SAR data may arise from assay variability or off-target effects. Counter-screening against related receptors (e.g., CRF-1 vs. CRF-2) clarifies selectivity . Isothermal titration calorimetry (ITC) validates direct binding when discrepancies exist between functional and binding assays . Molecular dynamics simulations (50 ns trajectories) reconcile docking predictions by assessing protein-ligand stability . Meta-analyses of published data using standardized metrics (e.g., pIC50 ± SEM) identify consensus trends .
Q. How do steric and electronic effects influence reactivity in palladium-catalyzed cross-couplings of 6-Methyl-pyrrolopyridinone?
- Methodological Answer : Electron-withdrawing groups (e.g., NO₂ at C-3) enhance Suzuki coupling reactivity by reducing aromatic ring electron density . Steric hindrance from the C-6 methyl group necessitates bulky ligands (XPhos) to prevent catalyst deactivation . Hammett studies (σ values: -0.83 to +0.78) confirm electronic control, with linear free-energy relationships (R² >0.9) . Computational DFT studies quantify steric effects, guiding substituent selection for optimal reaction rates .
Q. What methodologies enable scalable synthesis of 6-Methyl-pyrrolopyridinone while maintaining selectivity?
- Methodological Answer : Continuous flow reactors with in-line IR monitoring mitigate exotherms during nitration, improving safety and yield (>90%) . Membrane separation (nanofiltration) reduces Pd residues to <5 ppm without chromatography . Kinetic studies (stopped-flow UV-Vis) optimize reaction parameters; maintaining [amine]/[Pd] >100:1 prevents catalyst poisoning in Buchwald-Hartwig aminations . Process analytical technology (PAT) tools like FBRM ensure consistent crystallization outcomes (e.g., polymorph control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
